

Application Notes: 2,2,3-Trimethyloctane as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2,2,3-Trimethyloctane	
Cat. No.:	B14545105	Get Quote

Introduction

2,2,3-Trimethyloctane is a branched-chain alkane that serves as a reference compound in the chemical analysis of complex hydrocarbon mixtures, particularly in the petroleum industry.[1][2] [3] Its well-defined physical and chemical properties make it a useful marker for the identification and semi-quantitative analysis of isoparaffins in fuels such as gasoline. These application notes provide an overview of its use, relevant physicochemical data, and detailed protocols for its analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,2,3-trimethyloctane** is presented in Table 1. This data is essential for its identification and for setting up appropriate analytical instrumentation.

Property	Value	Reference
Molecular Formula	C11H24	[4]
Molecular Weight	156.31 g/mol	[4]
CAS Number	62016-26-6	[5]
Boiling Point	Not explicitly available, but expected to be in the range of other C11 alkanes.	
Solubility	Insoluble in water; soluble in organic solvents.	[6]

Applications in Chemical Analysis

The primary application of **2,2,3-trimethyloctane** as a reference standard is in Detailed Hydrocarbon Analysis (DHA) of spark-ignition engine fuels, as outlined in methods similar to ASTM D6730.[1][7] In this context, it is not typically used as an external or internal standard for the quantification of other compounds. Instead, it is one of many hydrocarbon components that is identified and quantified as part of the overall composition of the fuel.

The accurate identification of **2,2,3-trimethyloctane** and other branched alkanes is crucial for determining the overall isoparaffin content of a fuel, which in turn influences its octane rating and combustion characteristics.[3]

Experimental Protocols

Protocol 1: Identification of **2,2,3-Trimethyloctane** in Gasoline using Gas Chromatography-Mass Spectrometry (GC-MS)

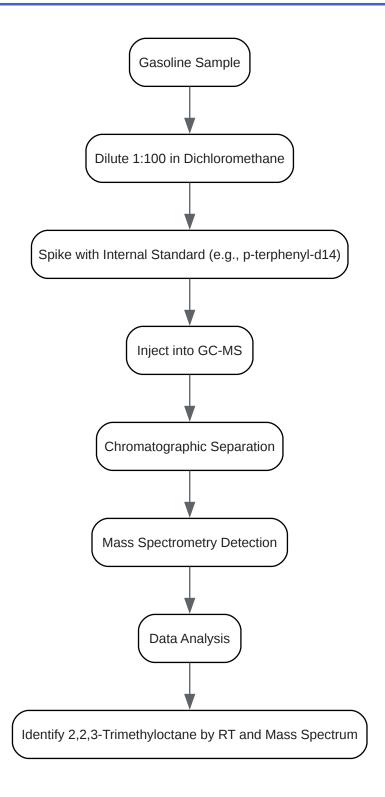
This protocol describes the identification of **2,2,3-trimethyloctane** in a gasoline sample.

- 1. Sample Preparation:
- Accurately dilute the gasoline sample 1:100 in a volatile solvent such as dichloromethane or pentane.

 For semi-quantitative analysis, spike the diluted sample with a known concentration of an internal standard that is not present in gasoline, such as p-terphenyl-d14.

2. GC-MS Instrumentation and Parameters:

The following table (Table 2) outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.


Parameter	Recommended Setting
GC System	Agilent 7890 GC with 5975 MS or equivalent
Column	100% Dimethylpolysiloxane capillary column (e.g., Rtx-DHA-100), 100 m x 0.25 mm ID, 0.5 μm film thickness
Carrier Gas	Helium at a constant flow rate of 1.5 mL/min
Injector	Split/splitless inlet at 250°C with a split ratio of 150:1
Oven Program	Initial temperature: 35°C, hold for 10 minRamp to 200°C at 2°C/minRamp to 300°C at 5°C/min, hold for 10 min
MS Interface Temp	280°C
Ion Source Temp	230°C
Mass Range	35-500 amu
Scan Speed	>10,000 u/sec

3. Data Analysis:

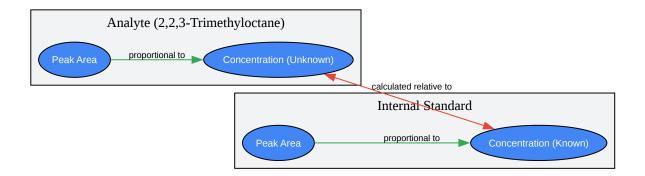
- Identify the peak corresponding to **2,2,3-trimethyloctane** by comparing its mass spectrum and retention time to a known reference standard or a library spectrum (e.g., NIST).
- The retention time of **2,2,3-trimethyloctane** will be in the region of other C11 hydrocarbons.

Workflow for Identification of 2,2,3-Trimethyloctane in Gasoline

Click to download full resolution via product page

Caption: Workflow for the identification of **2,2,3-trimethyloctane** in a gasoline sample.

Quantitative Data



While **2,2,3-trimethyloctane** is not typically used for external calibration, its concentration within a fuel sample is determined as part of a DHA. The following table (Table 3) presents hypothetical quantitative data for illustrative purposes.

Analyte	Retention Time (min)	Peak Area	Concentration (wt%)
Internal Standard (p- terphenyl-d14)	25.5	500,000	1.0
2,2,3-Trimethyloctane	18.2	75,000	0.15
n-Undecane (C11)	18.5	150,000	0.30
Toluene	12.8	1,200,000	2.4

Logical Relationship for Quantification

The quantification of any component in a complex mixture like gasoline relies on the principle of using an internal standard to correct for variations in injection volume and instrument response.

Click to download full resolution via product page

Caption: Relationship between analyte and internal standard for quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [restek.com]
- 2. Detailed Hydrocarbon Analysis : Shimadzu SOPS [shimadzu.com.au]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. 2,2,3-Trimethyloctane | C11H24 | CID 188432 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,3-trimethyloctane [webbook.nist.gov]
- 6. Certified Reference Materials Optimus Instruments [optimus.be]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- To cite this document: BenchChem. [Application Notes: 2,2,3-Trimethyloctane as a Reference Standard in Chemical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14545105#use-of-2-2-3-trimethyloctane-as-a-reference-standard-in-chemical-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com